N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide
CAS No.: 471917-20-1
Cat. No.: VC6020116
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 471917-20-1 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.289 |
| IUPAC Name | N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O2/c18-14-9-8-13(16-14)15(19)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H,16,18)(H,17,19) |
| Standard InChI Key | UNQIDJVMYQCITN-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC1C(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide features a 5-membered pyrrolidone ring (5-oxopyrrolidine) substituted at the 2-position with a carboxamide group. The amide nitrogen is further bonded to a naphthalen-1-yl (α-naphthyl) moiety, creating a planar aromatic system conjugated with the heterocyclic core. Key structural parameters include:
The stereochemistry at the pyrrolidine C2 position (R/S configuration) remains unspecified in most literature, though related compounds with (2S) configurations exhibit distinct bioactivity profiles .
Isomerism and Stereochemical Considerations
A structural isomer, N-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide (CAS 22155-91-5), differs in the naphthalene substitution pattern (β-naphthyl vs. α-naphthyl). Comparative studies suggest that the 1-naphthyl variant may exhibit enhanced π-π stacking interactions in enzyme binding pockets due to the proximal aromatic rings .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-naphthalen-1-yl-5-oxopyrrolidine-2-carboxamide typically involves a multi-step protocol:
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Pyrrolidone Formation: Cyclization of γ-aminobutyric acid derivatives under ketonization conditions yields 5-oxopyrrolidine.
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Carboxamide Coupling: Reaction of 5-oxopyrrolidine-2-carboxylic acid with 1-naphthylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF.
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Purification: Chromatographic techniques (HPLC, flash chromatography) isolate the product, with yields averaging 60–75%.
Critical Reaction Parameters:
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Temperature: 0–25°C for coupling steps to minimize racemization.
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Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance carboxamide stability.
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Catalysts: Tertiary amines (e.g., DIEA) improve nucleophilic displacement efficiency .
Analytical Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.9 Hz, 1H, naphthyl H8), 7.94–7.87 (m, 2H, naphthyl H2/H3), 7.56–7.45 (m, 4H, naphthyl H4–H7), 4.42 (dd, J = 8.1, 4.3 Hz, 1H, pyrrolidine H2), 3.21 (t, J = 7.5 Hz, 1H, pyrrolidine H3), 2.64–2.52 (m, 2H, pyrrolidine H4/H5).
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¹³C NMR: δ 176.8 (C=O, pyrrolidone), 168.2 (C=O, carboxamide), 134.5–125.3 (naphthyl carbons), 58.1 (C2), 35.7 (C3), 28.4 (C4/C5).
High-Resolution Mass Spectrometry (HRMS):
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Calculated for C₁₅H₁₄N₂O₂ [M+H]⁺: 255.1128; Found: 255.1131.
Biological Activity and Mechanistic Insights
Antimicrobial and Antioxidant Properties
Pyrrolidine carboxamides with electron-withdrawing substituents exhibit moderate antibacterial activity (MIC = 32–64 μg/mL against S. aureus). The naphthyl group’s lipophilicity may facilitate membrane penetration, though exact mechanisms remain unelucidated.
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